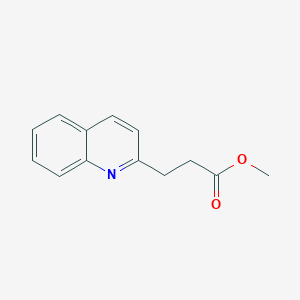

Methyl 3-(2-quinolinyl)propanoate

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 3-quinolin-2-ylpropanoate |

InChI |

InChI=1S/C13H13NO2/c1-16-13(15)9-8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7H,8-9H2,1H3 |

InChI Key |

CVILCWZAIZUGJC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=NC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Methyl Propanoate Derivatives

*Calculated based on molecular formula.

Key Observations :

- Quinoline vs.

- Phenolic hydroxyl groups (e.g., in methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate ) enhance antioxidant capacity via radical scavenging.

Key Observations :

- Multicomponent protocols (e.g., for phenolic derivatives ) offer modularity but may face challenges in regioselectivity.

Key Observations :

- Thioether-containing analogs (e.g., methyl 3-(methylthio)propanoate) are metabolized into volatile sulfur compounds, indicating divergent biological roles compared to nitrogen-containing derivatives .

Physicochemical Properties

- Solubility and Lipophilicity: Quinoline derivatives exhibit lower aqueous solubility due to their hydrophobic fused rings. Pyridine analogs may have slightly better solubility . Phenolic derivatives (e.g., methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate) show increased polarity, enhancing water solubility .

- Stability :

Spectroscopic Differentiation

- NMR Signatures: Quinoline protons resonate at δ 7.5–8.1 ppm (aromatic), distinct from pyridine (δ 7.0–7.5 ppm) . Acetoxy methyl groups appear as singlets near δ 2.1 ppm .

- Mass Spectrometry: Quinoline derivatives fragment to yield characteristic ions at m/z 285 (M+) and 226 (base peak) , whereas pyridine analogs show lower molecular ion peaks.

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., analogs with halogen substituents) .

- GC-Olfactometry : Detects volatile degradation products if the compound is used in flavor/fragrance research .

How does this compound interact with biological systems, and what assays are suitable for evaluating its activity?

Advanced Research Focus

Preliminary studies on structurally similar compounds (e.g., methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate) suggest:

- Anti-inflammatory activity : Use THP-1 monocyte assays with ELISA to measure cytokine inhibition (e.g., IL-6, TNF-α) .

- Cellular uptake : Assess permeability via Caco-2 cell monolayers, monitoring transepithelial electrical resistance (TEER) .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks noted in analogs ).

- Ventilation : Use fume hoods due to potential respiratory irritation (similar to methyl 3-(4-fluorophenyl)prop-2-ynoate ).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown .

How can computational modeling aid in predicting the reactivity or pharmacokinetics of this compound?

Q. Advanced Research Focus

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to predict electrophilic sites for functionalization .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and bioavailability, guiding drug development .

What are the stability profiles of this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.